molecular formula C18H20BrNO B14742247 (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine CAS No. 5219-53-4

(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine

Cat. No.: B14742247
CAS No.: 5219-53-4
M. Wt: 346.3 g/mol
InChI Key: ZLTQJTWXHITSPS-UHFFFAOYSA-N
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Description

(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a pentyloxyphenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine typically involves the condensation of 4-bromoaniline with 4-pentyloxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine is unique due to its specific structural features, such as the presence of both bromophenyl and pentyloxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5219-53-4

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C18H20BrNO/c1-2-3-4-13-21-18-11-5-15(6-12-18)14-20-17-9-7-16(19)8-10-17/h5-12,14H,2-4,13H2,1H3

InChI Key

ZLTQJTWXHITSPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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